molecular formula C11H10O2S B14392611 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-78-6

7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one

Katalognummer: B14392611
CAS-Nummer: 88050-78-6
Molekulargewicht: 206.26 g/mol
InChI-Schlüssel: BYLCPOOZIQHHNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one: is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features a seven-membered ring fused with a thiophene ring, making it a bicyclic structure. The presence of a methoxy group and a methyl group adds to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone derivatives and thiophene precursors, followed by methoxylation and methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88050-78-6

Molekularformel

C11H10O2S

Molekulargewicht

206.26 g/mol

IUPAC-Name

7-methoxy-2-methylcyclohepta[b]thiophen-8-one

InChI

InChI=1S/C11H10O2S/c1-7-6-8-4-3-5-9(13-2)10(12)11(8)14-7/h3-6H,1-2H3

InChI-Schlüssel

BYLCPOOZIQHHNY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(S1)C(=O)C(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.